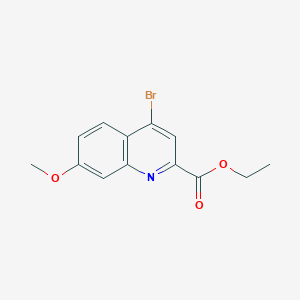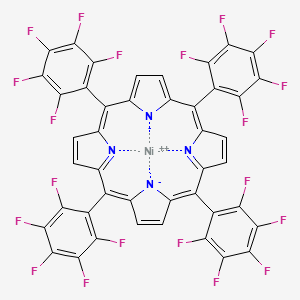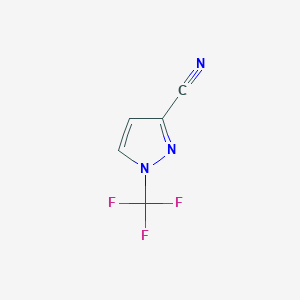![molecular formula C9H9N3O2 B12960670 5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)
5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 7th position on the benzimidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. For instance, the condensation of o-phenylenediamine with formic acid or its derivatives can yield the desired benzimidazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides[][3].
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: Lacks the amino and carboxylic acid groups, resulting in different chemical properties.
5-Nitro-2-methylbenzimidazole: Contains a nitro group instead of an amino group, leading to different reactivity.
7-Carboxy-2-methylbenzimidazole: Similar structure but lacks the amino group.
Uniqueness
5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
6-amino-2-methyl-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-4-11-7-3-5(10)2-6(9(13)14)8(7)12-4/h2-3H,10H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
FHKAOHOEICVHDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2N1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960615.png)

![8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B12960618.png)
![(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene](/img/structure/B12960623.png)




![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)
![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)
